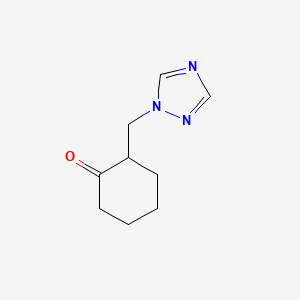

2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

- Novel 1,2,3-triazole-4-linked cyclohexanone derivatives have been synthesized, showcasing a method that involves a 'click reaction' among various derivatives and organic azides. These compounds have been evaluated for their cytotoxic activities, particularly against human breast cancer cell lines like MDA-MB-231, indicating their potential in therapeutic applications (Mahdavi et al., 2016).

Heterocyclic Chemistry Innovations

- Research into cyano acid hydrazide's utility in heterocyclic chemistry has led to the development of new 1,2,4-Triazolo[1,5-a]pyridines and 1,2,4-Triazolo[1,5-a]isoquinolines through reactions involving cyclohexanone. This highlights the compound's role in generating new heterocyclic structures, contributing to the diversity of pharmaceutical and medicinal chemistry (Hussein, 1998).

Catalytic Applications

- In situ generated triazole-functionalised Schiff base copper complexes have been used for the facile room temperature oxidation of cyclohexane C–H bonds, demonstrating the compound's potential in catalysis and green chemistry. Such systems offer a sustainable and efficient approach to cyclohexane oxidation, producing key industrial chemicals like cyclohexanol and cyclohexanone under mild conditions (Lawal et al., 2021).

Spirocyclic Derivatives and Biological Screening

- Spirocyclic derivatives of 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines have been synthesized, starting from cyclohexanone. These compounds have been subjected to biological screening, revealing selective proliferative activity across various cell culture lines. This underscores the compound's utility in designing new bioactive molecules with potential therapeutic applications (Kalinina et al., 2015).

Triazolopyridine Synthesis

- A novel method for synthesizing 1,2,4-triazolo[1,5-a]pyridine derivatives has been developed, involving reactions with cyclohexanone. This demonstrates the compound's versatility in creating biologically significant heterocycles, which are crucial in pharmaceutical research (Shokoohian et al., 2019).

Green Chemistry Approaches

- The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives via a green chemistry approach using Amberlyst A-21 as a catalyst, starting from cyclohexanone, showcases the compound's role in eco-friendly and sustainable chemical processes (Rao et al., 2014).

Fungicidal Activity

- The synthesis and evaluation of 2-substituted 1-azol-1-ylmethyl-6-arylidenecyclohexanols for their antifungal activity indicate the potential agricultural applications of such compounds. They offer a new avenue for developing fungicides that could protect crops from various phytopathogenic fungi (Popkov et al., 1997).

Safety and Hazards

Future Directions

The future directions for research on “2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone” and similar compounds could include further investigations into their synthesis, chemical reactions, mechanisms of action, and potential applications. Given the multidirectional biological activity of 1,2,4-triazole derivatives , these compounds may have potential uses in various fields such as medicine and pharmacology.

Properties

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9-4-2-1-3-8(9)5-12-7-10-6-11-12/h6-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWVNYQDFIMJKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CN2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390740 |

Source

|

| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313492-86-3 |

Source

|

| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)